N-Butanoyl-DL-homoserine lactone

Catalog No.
S3327615
CAS No.
M.F
C8H13NO3
M. Wt
171.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Butanoyl-DL-homoserine lactone

Product Name

N-Butanoyl-DL-homoserine lactone

IUPAC Name

N-(2-oxooxolan-3-yl)butanamide

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

InChI

InChI=1S/C8H13NO3/c1-2-3-7(10)9-6-4-5-12-8(6)11/h6H,2-5H2,1H3,(H,9,10)

InChI Key

VFFNZZXXTGXBOG-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1CCOC1=O

Synonyms

BHL-serine, C(4)-HSL, C4-HSL, N-butanoyl-L-homoserine lactone, N-butyryl-L-homoserine lactone, N-butyrylhomoserine lactone

Canonical SMILES

CCCC(=O)NC1CCOC1=O

N-Butanoyl-DL-homoserine lactone, also known as N-butanoyl-L-homoserine lactone, is a member of the acyl-homoserine lactone family, which are signaling molecules involved in quorum sensing in various bacterial species, particularly within the Proteobacteria group. This compound plays a pivotal role in regulating gene expression related to virulence and biofilm formation in bacteria such as Pseudomonas aeruginosa. The structure consists of a homoserine lactone moiety with a butanoyl group attached to the nitrogen atom, contributing to its unique signaling properties.

BHL acts as a signal molecule in quorum sensing. When the concentration of BHL in the environment reaches a threshold, bacteria can detect it through specific receptor proteins []. These receptors activate regulatory proteins that control the expression of various genes, leading to coordinated behaviors at the population level [].

For instance, in the bacterium Pseudomonas aeruginosa, BHL signaling upregulates the expression of genes involved in virulence factor production, such as pyocyanin and rhamnolipids [, ]. These virulence factors contribute to the pathogenicity of P. aeruginosa.

Quorum Sensing

  • N-BHSL is a signaling molecule used by some bacteria in a process called quorum sensing. ()
  • Quorum sensing allows bacteria to communicate with each other and coordinate group behaviors. ()
  • Researchers study N-BHSL to understand how bacteria use quorum sensing to regulate gene expression, biofilm formation, and virulence. ()
  • This knowledge could be useful for developing new strategies to combat bacterial infections.

Antibody-Drug Conjugates (ADCs)

  • N-BHSL is also being investigated as a cleavable linker for ADCs. ()
  • ADCs are drugs that combine an antibody with a cytotoxic payload.
  • The antibody targets the drug to specific cells, while the linker connects the antibody to the payload.
  • N-BHSL is a cleavable linker, meaning it can be designed to break apart under specific conditions, releasing the payload. ()
  • Researchers are interested in N-BHSL because it may be cleaved by enzymes or other factors inside target cells, improving the effectiveness of ADCs.
, primarily hydrolysis and lactonization. Under alkaline conditions, it can be hydrolyzed to yield homoserine and butanoic acid. Additionally, the lactone ring can undergo ring-opening reactions, leading to the formation of acyl-homoserines. These reactions are significant for understanding its stability and degradation pathways in biological systems .

This compound is crucial for quorum sensing, a process that allows bacteria to communicate and coordinate their behavior based on population density. N-Butanoyl-DL-homoserine lactone specifically activates the RhlR receptor in Pseudomonas aeruginosa, leading to the expression of virulence factors such as elastase and rhamnolipids. It has been shown to have significant effects on biofilm formation and pathogenicity . The biological activity of N-butanoyl-DL-homoserine lactone is also influenced by its stereochemistry; for instance, D-stereoisomers exhibit markedly lower activity compared to L-stereoisomers .

N-Butanoyl-DL-homoserine lactone can be synthesized through various methods:

  • Chemical Synthesis: This involves the coupling of butanoic acid with homoserine under specific conditions to form the lactone.
  • Biological Synthesis: Certain bacterial strains produce this compound naturally through enzymatic processes involving acyl-homoserine lactone synthases.

Research has focused on optimizing these methods to improve yield and purity, often employing techniques such as high-performance liquid chromatography for purification .

The primary applications of N-butanoyl-DL-homoserine lactone include:

  • Microbiology Research: It serves as a model compound for studying quorum sensing mechanisms.
  • Pharmaceutical Development: Understanding its role in virulence can lead to novel therapeutic strategies against bacterial infections.
  • Biotechnology: It is used in developing biosensors for detecting bacterial populations based on quorum-sensing signals .

Studies have shown that N-butanoyl-DL-homoserine lactone interacts specifically with the RhlR receptor, leading to downstream signaling events that regulate gene expression. Investigations into its interactions have highlighted structure-activity relationships that are critical for its agonistic or antagonistic effects on RhlR. For instance, modifications in the acyl chain or the lactone ring can significantly alter its binding affinity and biological activity .

N-Butanoyl-DL-homoserine lactone shares structural similarities with several other acyl-homoserine lactones, each exhibiting unique biological properties:

CompoundStructure CharacteristicsBiological Role
N-Hexanoyl-L-homoserine lactoneLonger acyl chain (hexanoyl)Quorum sensing in various bacteria
N-Octanoyl-L-homoserine lactoneLonger acyl chain (octanoyl)Involved in biofilm formation
N-3-Oxo-hexanoyl-L-homoserineContains a keto group at position 3Modulates virulence gene expression
N-Decanoyl-L-homoserine lactoneEven longer acyl chain (decanoyl)Quorum sensing in Pseudomonas species

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

171.08954328 g/mol

Monoisotopic Mass

171.08954328 g/mol

Heavy Atom Count

12

Sequence

X

Use Classification

Fatty Acyls [FA] -> Fatty amides [FA08] -> Fatty acyl homoserine lactones [FA0803]

Dates

Modify: 2023-08-19

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